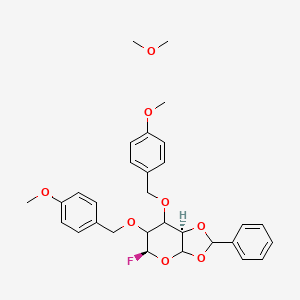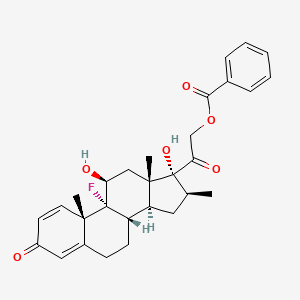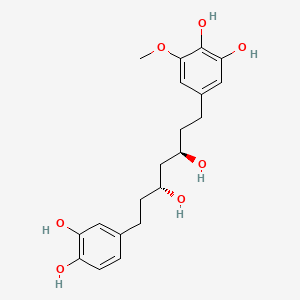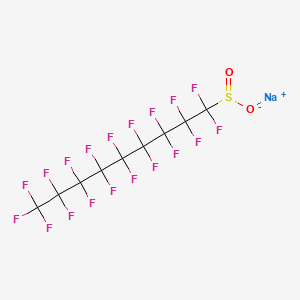
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylicAcidHydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of cysteamine hydrochloride with a suitable dicarbonyl compound in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazine ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
科学研究应用
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
相似化合物的比较
Similar Compounds
Thiazolidine: Another sulfur- and nitrogen-containing heterocycle, used in the synthesis of pharmaceuticals and agrochemicals.
Tetrahydrothiazole: Similar in structure but with different substituents, used in medicinal chemistry for its biological activities.
Uniqueness
(4R)-Tetrahydro-2H-1,3-thiazine-2,4-dicarboxylic Acid Hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis make it a valuable compound in various research fields .
属性
分子式 |
C30H35FO8 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC 名称 |
(5S,7aR)-5-fluoro-6,7-bis[(4-methoxyphenyl)methoxy]-2-phenyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran;methoxymethane |
InChI |
InChI=1S/C28H29FO7.C2H6O/c1-30-21-12-8-18(9-13-21)16-32-23-24(33-17-19-10-14-22(31-2)15-11-19)26(29)35-28-25(23)34-27(36-28)20-6-4-3-5-7-20;1-3-2/h3-15,23-28H,16-17H2,1-2H3;1-2H3/t23?,24?,25-,26-,27?,28?;/m1./s1 |
InChI 键 |
MORQBMNTBQXWET-OTJHINGOSA-N |
手性 SMILES |
COC.COC1=CC=C(C=C1)COC2[C@@H]3C(O[C@H](C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5 |
规范 SMILES |
COC.COC1=CC=C(C=C1)COC2C3C(OC(C2OCC4=CC=C(C=C4)OC)F)OC(O3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2,6-Difluoro-4-(trifluoromethoxy)phenyl]methanol](/img/structure/B13425351.png)



![N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide](/img/structure/B13425360.png)
![B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid](/img/structure/B13425361.png)


![2-(Methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13425377.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13425378.png)

![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)

